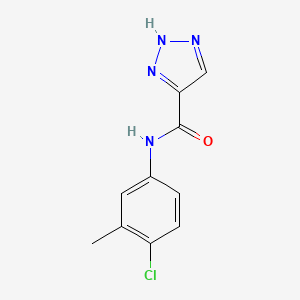

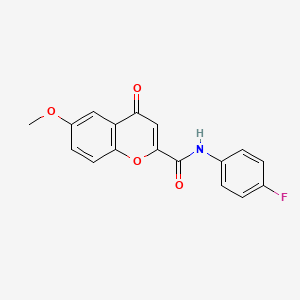

N-(4-chloro-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(4-chloro-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide” belongs to a class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms in the ring .

Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions, including condensation and heterocyclization . For instance, the synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol was achieved by chlorination of 3-acetyl-4-phenylquinolin-2 (1H)-one using POCl3 reagent .Molecular Structure Analysis

The molecular structure of similar compounds is characterized by the presence of a carbonyl group attached to an aromatic ring that carries chloro and other substituents . The molecular structure and vibrational spectra of these compounds can be studied using techniques like X-ray diffraction, FTIR, and NMR, as well as computational methods like DFT .Chemical Reactions Analysis

Chlorinated aromatic compounds can undergo various chemical reactions, including condensation and heterocyclization . For instance, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal leads to the formation of isoflavones and other heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds, such as melting points, solubility, and reactivity, are determined by their molecular structure . The presence of electron-withdrawing groups like chloro and carbonyl affects the electron density and reactivity of the molecule .Scientific Research Applications

CMPC has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, inflammation, and cancer. CMPC has been used to study the effect of N-(4-chloro-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide inhibition on inflammation and cancer. It has also been used to study the role of this compound in the development of cardiovascular disease. CMPC has been used to study the effects of this compound inhibition on the metabolism of prostaglandins, and its effects on the regulation of blood pressure.

Mechanism of Action

CMPC is a potent inhibitor of cyclooxygenase-2 (N-(4-chloro-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide), a key enzyme in the inflammatory response pathway. This compound is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. CMPC binds to the active site of this compound, preventing it from catalyzing the formation of prostaglandins. This inhibition of this compound leads to a decrease in the production of prostaglandins, which in turn leads to a decrease in inflammation, pain, and fever.

Biochemical and Physiological Effects

The inhibition of this compound by CMPC has been shown to have a number of biochemical and physiological effects. Inhibition of this compound by CMPC has been shown to reduce inflammation, pain, and fever. CMPC has also been shown to reduce the production of pro-inflammatory cytokines and to reduce the production of nitric oxide, a compound involved in inflammation. Additionally, CMPC has been shown to reduce the production of thromboxane, a compound involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

CMPC has several advantages for use in laboratory experiments. It is a potent inhibitor of N-(4-chloro-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, making it a useful tool for studying the role of this compound in inflammation and other processes. Additionally, CMPC is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory use. However, CMPC is not without its limitations. It is a relatively new compound and its effects on humans are still not fully understood.

Future Directions

The potential future directions of research on CMPC are numerous. One potential area of research is the development of CMPC-based drugs for the treatment of inflammatory diseases. Additionally, research could be done to further explore the effects of CMPC on the metabolism of prostaglandins and its effects on the regulation of blood pressure. Furthermore, research could be done to investigate the potential use of CMPC in the treatment of cancer. Finally, research could be done to further explore the effects of CMPC on the immune system and its potential use as an immunomodulatory agent.

Synthesis Methods

CMPC can be synthesized using a variety of methods, the most common of which is the reaction of 4-chloro-3-methylphenyl isocyanate with 1H-1,2,3-triazole-5-carboxylic acid in the presence of a suitable base. The reaction takes place in a polar solvent, such as dimethylformamide or dimethyl sulfoxide, at temperatures of up to 150°C. The reaction is typically carried out in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.

Safety and Hazards

properties

IUPAC Name |

N-(4-chloro-3-methylphenyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c1-6-4-7(2-3-8(6)11)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXVOTAOXSKKOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=NNN=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480080.png)

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480092.png)

![2-[(E)-2-(thiophen-2-yl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480099.png)

![N-{5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide](/img/structure/B6480114.png)

![N-(3,4-dimethoxyphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B6480119.png)

![2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6480146.png)

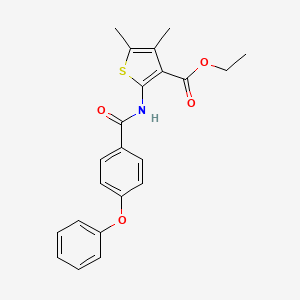

![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B6480154.png)

![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6480166.png)

![4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6480170.png)